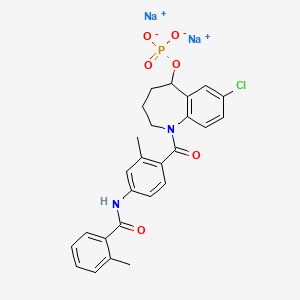

Tolvaptan Sodium Phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

942619-79-6 |

|---|---|

Molecular Formula |

C26H24ClN2Na2O6P |

Molecular Weight |

572.9 g/mol |

IUPAC Name |

disodium;[7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate |

InChI |

InChI=1S/C26H26ClN2O6P.2Na/c1-16-6-3-4-7-20(16)25(30)28-19-10-11-21(17(2)14-19)26(31)29-13-5-8-24(35-36(32,33)34)22-15-18(27)9-12-23(22)29;;/h3-4,6-7,9-12,14-15,24H,5,8,13H2,1-2H3,(H,28,30)(H2,32,33,34);;/q;2*+1/p-2 |

InChI Key |

IHNKFKPPZJVMMZ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)OP(=O)([O-])[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tolvaptan Sodium Phosphate in Renal Collecting Duct Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) sodium phosphate (B84403), a prodrug of the selective vasopressin V2 receptor antagonist tolvaptan, represents a significant therapeutic advancement in the management of euvolemic and hypervolemic hyponatremia and in slowing the progression of autosomal dominant polycystic kidney disease (ADPKD). Its mechanism of action is centered on the principal cells of the renal collecting ducts, where it modulates water reabsorption by antagonizing the effects of arginine vasopressin (AVP). This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of tolvaptan, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: V2 Receptor Antagonism

Tolvaptan is a selective, competitive antagonist of the vasopressin V2 receptor.[1][2] In the renal collecting duct, AVP binds to the V2 receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of principal cells.[3] This increases water permeability and reabsorption from the tubular fluid. Tolvaptan competitively blocks the binding of AVP to the V2 receptor, thereby inhibiting this entire downstream signaling pathway.[2][4] This antagonism leads to a decrease in the number of AQP2 channels in the apical membrane, resulting in increased free water excretion (aquaresis), a decrease in urine osmolality, and a subsequent increase in serum sodium concentration.[5]

Quantitative Data

The following tables summarize the key quantitative parameters that define the interaction of tolvaptan with the V2 receptor and its downstream effects.

Table 1: Tolvaptan Binding Affinity for Vasopressin Receptors

| Parameter | Receptor | Value | Cell Line | Reference |

| Ki | Human V2 | 0.43 nM | HeLa | [6] |

| Ki | Human V1a | 12.3 nM | HeLa | [6] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Tolvaptan Inhibition of AVP-Induced cAMP Production

| Parameter | Cell Type | AVP Concentration | Tolvaptan IC50 | Reference |

| IC50 | Human ADPKD Cyst Epithelial Cells | 10⁻⁹ M | ~0.2 nM (10⁻¹⁰ M) |

IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the response of an agonist by 50%.

Table 3: Dose-Response of Tolvaptan on AVP-Induced cAMP Accumulation in Human ADPKD Cells

| Tolvaptan Concentration (M) | Percent Inhibition of AVP-Induced cAMP | Reference |

| 10⁻¹⁰ | ~30% | |

| 10⁻⁹ | ~43% | |

| 10⁻⁸ | 100% |

Table 4: Clinical Effects of Tolvaptan on Urine Osmolality

| Treatment | Baseline Urine Osmolality (mOsm/kg) | Post-Treatment Urine Osmolality (mOsm/kg) | Change in Urine Osmolality (mOsm/kg) | Reference |

| Tolvaptan | 404 ± 231 | 153 ± 61 | -251 | [1] |

| Tolvaptan | ~500 | ~200-250 | -200 to -300 | [5] |

Signaling Pathways

The mechanism of action of tolvaptan can be visualized through the following signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of tolvaptan.

Radioligand Binding Assay for Vasopressin V2 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity of tolvaptan to the human vasopressin V2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from HeLa or HEK293 cells stably expressing the recombinant human vasopressin V2 receptor.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) with a specific activity of 40-60 Ci/mmol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Test Compound: Tolvaptan dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: High concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human V2 receptor to confluency.

-

Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Store membrane preparations at -80°C.

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of unlabeled AVP (1 µM).

-

Competition: Add 50 µL of varying concentrations of tolvaptan.

-

-

Add 50 µL of [³H]-AVP (final concentration at or below its Kd, e.g., 1-2 nM) to all wells.

-

Add 100 µL of the V2 receptor membrane preparation (10-20 µg of protein per well) to all wells to initiate the binding reaction.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki value for tolvaptan using the Cheng-Prusoff equation.

cAMP Competitive Immunoassay

This protocol details a competitive enzyme immunoassay to quantify intracellular cAMP levels in response to AVP and tolvaptan in cultured renal cells.

Materials:

-

Cell Culture: Human ADPKD cyst epithelial cells or other suitable renal collecting duct cell lines.

-

Reagents: Arginine Vasopressin (AVP), Tolvaptan.

-

cAMP Assay Kit: A commercial competitive enzyme immunoassay (EIA) kit.

-

Lysis Buffer: As provided in the cAMP assay kit or a suitable alternative (e.g., 0.1 M HCl).

-

Microplate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 24-well plate and grow to confluence.

-

Pre-incubate the cells with varying concentrations of tolvaptan (e.g., 10⁻¹² to 10⁻⁷ M) for 30 minutes.

-

Stimulate the cells with a fixed concentration of AVP (e.g., 10⁻⁹ M) for 15 minutes.

-

-

Cell Lysis and cAMP Extraction:

-

Aspirate the medium and lyse the cells with lysis buffer.

-

Incubate for 10 minutes to ensure complete lysis and release of intracellular cAMP.

-

-

cAMP Quantification (following the manufacturer's protocol for the EIA kit):

-

Transfer the cell lysates to the antibody-coated microplate.

-

Add the cAMP-alkaline phosphatase conjugate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate for 1 hour.

-

Add the stop solution.

-

Measure the absorbance on a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples from the standard curve.

-

Calculate the percent inhibition of AVP-induced cAMP production by tolvaptan and determine the IC50.

-

Immunofluorescence Staining for Aquaporin-2 Translocation

This protocol describes a method for visualizing the subcellular localization of AQP2 in renal collecting duct cells to assess the effect of tolvaptan on its translocation to the apical membrane.

Materials:

-

Cell Culture: MDCK cells stably expressing AQP2 or primary cultures of renal collecting duct cells grown on permeable supports (e.g., Transwell inserts).

-

Reagents: dDAVP (a selective V2 receptor agonist), Tolvaptan.

-

Fixative: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.1% Triton X-100 in PBS.

-

Blocking Solution: 1% BSA in PBS.

-

Primary Antibody: Rabbit anti-AQP2 antibody.

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

-

Nuclear Stain: DAPI.

-

Mounting medium.

-

Confocal microscope.

Procedure:

-

Cell Culture and Treatment:

-

Grow cells to form a polarized monolayer on permeable supports.

-

Pre-treat cells with tolvaptan for 30-60 minutes.

-

Stimulate cells with dDAVP for 15-30 minutes.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 20 minutes.

-

Wash with PBS.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block with 1% BSA for 30 minutes.

-

Incubate with the primary anti-AQP2 antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

-

Imaging and Analysis:

-

Mount the permeable supports on microscope slides.

-

Image the cells using a confocal microscope.

-

Acquire z-stack images to visualize the apical and intracellular distribution of AQP2.

-

Quantify the fluorescence intensity at the apical membrane versus the cytoplasm to determine the extent of AQP2 translocation.

-

Conclusion

Tolvaptan sodium phosphate exerts its therapeutic effect through a well-defined mechanism of action in the renal collecting duct cells. As a potent and selective antagonist of the vasopressin V2 receptor, it effectively blocks the AVP-induced signaling cascade, leading to a reduction in cAMP levels and the prevention of aquaporin-2 water channel translocation to the apical membrane. This results in an increase in free water excretion, which is beneficial in treating hyponatremia and may slow cyst growth in ADPKD. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced aspects of tolvaptan's pharmacology and to explore the development of novel therapies targeting the vasopressin V2 receptor pathway.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary Aquaporin 2 as a Potential Indicator Predicting Tolvaptan Response in Patients With ADPKD - PMC [pmc.ncbi.nlm.nih.gov]

Tolvaptan Sodium Phosphate: A Technical Guide to a Selective Vasopressin V2-Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan (B1682983) sodium phosphate (B84403) is a water-soluble prodrug of tolvaptan, a potent and selective vasopressin V2-receptor antagonist. This technical guide provides an in-depth overview of tolvaptan sodium phosphate, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity, selectivity, and clinical efficacy are presented in structured tables. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are included to support further research and development in this area.

Introduction

Tolvaptan is a non-peptide, orally active antagonist of the arginine vasopressin (AVP) V2 receptor.[1] It is utilized in the treatment of euvolemic and hypervolemic hyponatremia, as well as to slow the progression of kidney function decline in adults with autosomal dominant polycystic kidney disease (ADPKD).[2] this compound (OPC-61815) was developed as a water-soluble phosphate ester prodrug of tolvaptan, designed for intravenous administration.[3] Upon administration, it is rapidly converted to the active moiety, tolvaptan, by alkaline phosphatases in the body.[3]

The therapeutic effect of tolvaptan stems from its ability to promote aquaresis, the excretion of electrolyte-free water, by blocking the action of vasopressin at the V2 receptors in the renal collecting ducts.[4] This guide delves into the technical details of this compound, providing a comprehensive resource for the scientific community.

Chemical Properties and Synthesis

This compound is the phosphate ester of tolvaptan. Its increased water solubility makes it suitable for intravenous formulation.

Chemical Structure of Tolvaptan:

Caption: Chemical structure of Tolvaptan.

Information regarding the detailed synthesis of tolvaptan and its prodrug, this compound, can be found in various patents and publications.[5] The synthesis generally involves the coupling of a substituted benzazepine core with a benzoic acid derivative.[5]

Mechanism of Action

Tolvaptan exerts its pharmacological effects by competitively blocking the binding of arginine vasopressin to the V2 receptors, which are primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[4]

Caption: V2-Receptor Signaling Pathway and Tolvaptan's Site of Action.

This blockade prevents the Gs protein-coupled activation of adenylyl cyclase, thereby inhibiting the production of cyclic AMP (cAMP).[1] The subsequent decrease in intracellular cAMP levels prevents the activation of protein kinase A (PKA) and the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[6] The net result is a decrease in water reabsorption from the tubular fluid, leading to an increase in free water excretion (aquaresis) and a consequent increase in serum sodium concentration.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for tolvaptan and its prodrug.

Table 1: Receptor Binding Affinity and In Vitro Potency of Tolvaptan

| Parameter | Receptor | Value | Species | Reference |

| Ki | Human V2 | 0.43 nM | Human | [7] |

| Ki | Human V1a | 12.3 nM | Human | [7] |

| Selectivity (V1a Ki / V2 Ki) | - | ~29-fold | Human | [1] |

| IC50 (AVP-induced cAMP production) | Human V2 | 8.0 ± 2.7 nM | Human | [8] |

| Binding Affinity of OPC-61815 vs. Tolvaptan | Human V2 | 1/14th | Human | [3] |

Table 2: Pharmacokinetic Parameters of this compound (OPC-61815) and Tolvaptan

| Parameter | This compound (OPC-61815) | Tolvaptan | Species | Reference |

| Water Solubility (25°C) | 72.4 mg/mL | <0.0007 mg/mL | - | [3] |

| Time to Detection of Tolvaptan (post-IV OPC-61815) | - | < 5 minutes | Rats, Dogs | [3] |

| Bioavailability of Tolvaptan (from IV OPC-61815) | - | 57.7% (Rats), 50.9% (Dogs) | Rats, Dogs | [3] |

| Peak Plasma Concentration (Tmax) | - | 2-4 hours (oral) | Human | [9] |

| Protein Binding | - | 99% | Human | [9] |

| Metabolism | - | Primarily by CYP3A | Human | [9] |

| Elimination Half-life (t1/2) | - | ~5.5 - 6.2 hours (15 mg dose) | Human | [9] |

Table 3: Clinical Efficacy of Tolvaptan in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

| Clinical Trial | Parameter | Tolvaptan Group | Placebo Group | p-value | Reference |

| TEMPO 3:4 | Annual Rate of Change in Total Kidney Volume | 2.80% | 5.51% | <0.001 | [6] |

| TEMPO 3:4 | Annual Rate of Decline in eGFR (mL/min/1.73 m²) | -2.72 | -3.70 | <0.001 | [10] |

| REPRISE | Annual Rate of Decline in eGFR (mL/min/1.73 m²) | -2.34 | -3.61 | <0.001 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize vasopressin V2-receptor antagonists like tolvaptan.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the vasopressin V2 receptor.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Materials:

-

Membrane preparation from cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled vasopressin, e.g., [³H]Arginine Vasopressin ([³H]AVP).

-

Unlabeled test compound (e.g., tolvaptan).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the V2 receptor in a hypotonic buffer and isolate the membrane fraction by centrifugation.

-

Incubation: In a 96-well plate, incubate a fixed concentration of [³H]AVP with varying concentrations of the unlabeled test compound and the membrane preparation in the assay buffer. Include wells for total binding (only [³H]AVP and membranes) and non-specific binding (with an excess of unlabeled AVP).

-

Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Aquaretic Activity in Rats

This protocol assesses the aquaretic effect of a test compound in a rat model.[11][12]

Caption: Workflow for an In Vivo Aquaretic Activity Study in Rats.

Materials:

-

Male Sprague-Dawley rats.

-

Metabolic cages for urine collection.

-

Test compound (e.g., tolvaptan) and vehicle.

-

Osmometer.

Procedure:

-

Acclimation: House rats individually in metabolic cages for several days to acclimate.

-

Dosing: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

-

Urine Collection: Collect urine at specified time intervals (e.g., every 2 or 4 hours) for a defined period (e.g., 24 hours).

-

Measurements: For each urine sample, measure the volume and osmolality.

-

Data Analysis: Compare the urine volume and osmolality between the test compound-treated groups and the vehicle-treated group to determine the aquaretic effect.

Cell-Based cAMP Functional Assay

This assay measures the ability of a test compound to inhibit AVP-induced cAMP production in cells expressing the V2 receptor.[13]

Materials:

-

Cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Arginine Vasopressin (AVP).

-

Test compound (e.g., tolvaptan).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture: Culture the V2 receptor-expressing cells to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with a fixed concentration of AVP (typically the EC₈₀) to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC₅₀ value for the inhibition of AVP-induced cAMP production.

Conclusion

This compound represents a significant advancement in the management of conditions characterized by fluid retention. Its formulation as a water-soluble prodrug allows for intravenous administration, providing a valuable therapeutic option for patients unable to take oral medications. The high selectivity of its active metabolite, tolvaptan, for the vasopressin V2 receptor ensures a targeted aquaretic effect with a favorable safety profile regarding electrolyte balance. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and clinicians working with this important class of drugs. Further research into the long-term efficacy and safety of tolvaptan and its prodrug will continue to refine their clinical applications.

References

- 1. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo pharmacological profile of OPC-61815, a water-soluble phosphate ester pro-drug of tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Structural insights into antagonist recognition by the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Frontiers | Pharmacokinetics, pharmacodynamics and safety of 15 mg-tolvaptan administered orally for 7 consecutive days to Chinese patients with child-Pugh B cirrhosis [frontiersin.org]

- 10. Structural basis of tolvaptan binding to the vasopressin V2 receptor - Liu - Acta Pharmacologica Sinica [chinaphar.com]

- 11. Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-edematous effects of tolvaptan in experimental rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

An In-depth Technical Guide to the Discovery and Synthesis of Tolvaptan Sodium Phosphate Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist, is a cornerstone in the management of euvolemic and hypervolemic hyponatremia. However, its clinical utility is hampered by its poor water solubility, precluding intravenous administration in patients where oral intake is compromised. To circumvent this limitation, a water-soluble prodrug, tolvaptan sodium phosphate (B84403) (OPC-61815), was developed. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical/clinical evaluation of this important intravenous therapeutic agent. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes are presented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Need for a Tolvaptan Prodrug

Tolvaptan is a potent, orally active, non-peptide vasopressin V2 receptor antagonist.[1] Its mechanism of action involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the renal collecting ducts, which in turn inhibits the synthesis and translocation of aquaporin-2 water channels to the apical membrane.[2][3] This leads to aquaresis, the excretion of electrolyte-free water, thereby increasing serum sodium concentrations.[2]

Despite its efficacy, tolvaptan is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low solubility and low permeability.[4] Its aqueous solubility is extremely low (50 ng/mL at 25 °C across a pH range of 2-12), which presents a significant challenge for developing an intravenous formulation.[4] An intravenous option is clinically valuable for patients with congestive heart failure or other conditions who are unable to take oral medications.[5] This clinical need drove the development of a water-soluble prodrug that could be administered intravenously and would rapidly convert to the active parent drug, tolvaptan, in vivo.

Discovery of Tolvaptan Sodium Phosphate (OPC-61815)

The prodrug strategy is a well-established approach in drug development to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. For poorly water-soluble drugs containing a hydroxyl group, such as tolvaptan, esterification to create phosphate esters is a common and effective method to dramatically increase aqueous solubility.

This compound, also known as OPC-61815, was designed as a water-soluble phosphate ester prodrug of tolvaptan.[4] The rationale is that the highly ionizable phosphate group would confer excellent water solubility to the molecule, making it suitable for intravenous formulation. Following administration, endogenous enzymes, primarily alkaline phosphatases, are expected to rapidly hydrolyze the phosphate ester bond, releasing the active tolvaptan into the circulation.

Synthesis of Tolvaptan and its Phosphate Prodrug

The synthesis of this compound involves a two-stage process: the synthesis of the parent drug, tolvaptan, followed by its phosphorylation.

Synthesis of Tolvaptan

Several synthetic routes for tolvaptan have been patented and published. A common approach involves the coupling of two key intermediates: 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine and 2-methyl-4-(2-methylbenzamido)benzoyl chloride.

Experimental Protocol: A Representative Synthesis of Tolvaptan

-

Step 1: Synthesis of 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane.[6] The reaction mixture is stirred at room temperature, followed by aqueous workup and purification to yield the ketone intermediate.

-

Step 2: Reduction to Tolvaptan. The ketone intermediate from Step 1 is dissolved in an alcoholic solvent, such as methanol. A reducing agent, typically sodium borohydride, is added portion-wise at room temperature.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the pH is adjusted. The product, tolvaptan, is then extracted, purified by recrystallization, and dried.[6]

Synthesis of this compound (OPC-61815)

While the precise, industrial-scale synthesis protocol for the phosphorylation of tolvaptan to its sodium phosphate prodrug is proprietary to Otsuka Pharmaceutical, a general synthetic strategy can be proposed based on standard organic chemistry principles for the phosphorylation of alcohols.

Proposed Experimental Protocol: Phosphorylation of Tolvaptan

-

Step 1: Phosphorylation. Tolvaptan is dissolved in an anhydrous aprotic solvent (e.g., pyridine, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C. A phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a protected phosphate derivative, is added dropwise. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature. The progress is monitored by TLC or HPLC.

-

Step 2: Hydrolysis and Salt Formation. Upon completion of the phosphorylation, the reaction is carefully quenched with water or an aqueous bicarbonate solution to hydrolyze any remaining phosphorylating agent and to form the phosphate ester. The pH is then adjusted with an aqueous solution of a sodium base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to form the disodium (B8443419) salt of the phosphate ester.

-

Step 3: Purification. The aqueous solution is washed with an organic solvent to remove unreacted tolvaptan and other nonpolar impurities. The aqueous layer containing this compound is then purified, which may involve techniques such as lyophilization or precipitation by the addition of a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol) to yield the solid prodrug.

Physicochemical and Pharmacokinetic Properties

The primary goal of developing this compound was to improve its aqueous solubility. Preclinical and clinical studies have characterized and compared the properties of the prodrug and the parent drug.

Physicochemical Properties

| Property | Tolvaptan | This compound (OPC-61815) |

| Aqueous Solubility | 50 ng/mL (at 25 °C, pH 2-12)[4] | 72.4 mg/mL (in water at 25 °C)[7] |

| Solubility Improvement | - | > 1,000,000-fold |

| Molecular Formula | C₂₆H₂₅ClN₂O₃ | C₂₆H₂₄ClN₂Na₂O₆P |

| Molecular Weight | 448.9 g/mol | 572.9 g/mol |

Pharmacokinetic Parameters

Pharmacokinetic studies in humans have demonstrated that intravenous administration of this compound leads to rapid conversion to tolvaptan, achieving therapeutic concentrations. A Phase II clinical trial established that a 16 mg intravenous dose of OPC-61815 provides a tolvaptan exposure (Cmax and AUC) comparable to a 15 mg oral dose of tolvaptan in patients with congestive heart failure.

| Parameter | Tolvaptan (15 mg, oral) | This compound (16 mg, IV) -> Tolvaptan |

| Tmax (median) | ~2-4 hours | ~1.5 hours |

| Bioavailability (oral) | ~40% | N/A (IV administration) |

Preclinical studies in rats and dogs after intravenous administration of OPC-61815 showed that tolvaptan was detected in the plasma within 5 minutes, with a bioavailability of tolvaptan at 57.7% in rats and 50.9% in dogs.[7]

Mechanism of Action and In Vivo Conversion

In Vivo Conversion of Prodrug to Active Drug

This compound is designed to be rapidly hydrolyzed in vivo by alkaline phosphatases, which are ubiquitous in the body, to release the active tolvaptan.[7]

References

- 1. Otsuka Pharm. Co., Ltd. v. Lupin Ltd. - Jynarque® (tolvaptan) | Robins Kaplan LLP - JDSupra [jdsupra.com]

- 2. US9345712B2 - Solid oral compositions of tolvaptan - Google Patents [patents.google.com]

- 3. Vasopressin V2 receptor, tolvaptan, and ERK1/2 phosphorylation in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is core patent covering Tolvaptan? [synapse.patsnap.com]

- 5. CN104418803A - Preparation method of tolvaptan - Google Patents [patents.google.com]

- 6. The patent landscape of Tolvaptan [synapse.patsnap.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Chemical structure and properties of Tolvaptan Sodium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Tolvaptan (B1682983) Sodium Phosphate (B84403). It includes detailed experimental protocols and quantitative data to support research and development activities.

Chemical Structure and Properties

Tolvaptan Sodium Phosphate is a phosphate ester prodrug of Tolvaptan, a selective vasopressin V2 receptor antagonist. The addition of the phosphate group enhances the aqueous solubility of the compound, making it suitable for intravenous administration.[1] Upon administration, it is rapidly converted to the active moiety, Tolvaptan, by tissue and plasma phosphatases.[1]

Chemical Structure:

-

IUPAC Name: disodium (B8443419);[(5R)-7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate[2]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Tolvaptan and its sodium phosphate prodrug.

| Property | Tolvaptan | This compound | References |

| Appearance | White to off-white crystalline powder | Solid | [5] |

| Melting Point | ~224 °C | Not available | [5] |

| Solubility | Practically insoluble in water; soluble in benzyl (B1604629) alcohol and methanol (B129727) | Soluble in water | [5][6] |

| pKa (Predicted) | 13.00 ± 0.70 | Not available | [7] |

| LogP (Predicted) | 4.8 | Not available | [8] |

Mechanism of Action

Tolvaptan is a selective and competitive antagonist of the vasopressin V2 receptor.[9] The V2 receptors are primarily located in the renal collecting ducts. The binding of the natural ligand, arginine vasopressin (AVP), to these receptors triggers a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells.[10] This increases water reabsorption from the filtrate back into the bloodstream, resulting in more concentrated urine.

By blocking the V2 receptor, Tolvaptan prevents the action of AVP, leading to a decrease in the number of aquaporin-2 water channels in the collecting duct membrane.[5] This results in increased excretion of free water (aquaresis), leading to a decrease in urine osmolality and an increase in serum sodium concentration.[5] This mechanism of action makes Tolvaptan effective in treating euvolemic and hypervolemic hyponatremia.[8]

Below is a diagram illustrating the signaling pathway of vasopressin and the inhibitory action of Tolvaptan.

Synthesis and Manufacturing

The synthesis of Tolvaptan typically involves the amidation of 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzoazepine with 2-methyl-4-(2-methylbenzamido)benzoyl chloride.[11] The sodium phosphate prodrug is then synthesized from Tolvaptan. A plausible final step involves phosphorylation of the hydroxyl group on the benzazepine ring, followed by the formation of the disodium salt.

The following diagram outlines a potential workflow for the synthesis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Assay for Tolvaptan

This section details a representative RP-HPLC method for the quantification of Tolvaptan in bulk and pharmaceutical dosage forms. This method can be adapted for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Tolvaptan reference standard

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A mixture of buffer (e.g., 20 mM sodium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid), acetonitrile, and methanol. A common ratio is 50:40:10 (v/v/v).[12] |

| Flow Rate | 1.0 - 1.5 mL/min[12] |

| Column Temperature | Ambient or controlled at 25 °C |

| Detection Wavelength | 254 nm[12] |

| Injection Volume | 20 µL[12] |

| Run Time | ~8-10 minutes |

Procedure:

-

Buffer Preparation: Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.[12]

-

Mobile Phase Preparation: Mix the buffer, acetonitrile, and methanol in the desired ratio. Degas the mobile phase before use.[12]

-

Standard Solution Preparation: Accurately weigh a suitable amount of Tolvaptan reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation (for tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Tolvaptan and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm filter before injection.[13]

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the Tolvaptan peak by its retention time. Calculate the concentration of Tolvaptan in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

The following diagram illustrates a typical experimental workflow for HPLC analysis.

Pharmacokinetics and Pharmacodynamics

This compound is administered intravenously and is rapidly converted to Tolvaptan. The pharmacokinetic and pharmacodynamic properties of Tolvaptan are summarized below.

Pharmacokinetic Parameters of Tolvaptan:

| Parameter | Value | References |

| Bioavailability (Oral) | ~40% | [12] |

| Time to Peak Plasma Concentration (Tmax) (Oral) | 2-4 hours | [14] |

| Time to Peak Plasma Concentration (Tmax) (IV Prodrug) | ~1.5 hours | [15] |

| Protein Binding | 99% | [9] |

| Metabolism | Primarily by CYP3A4 in the liver | [8] |

| Elimination Half-life | ~12 hours (terminal) | [8][9] |

Pharmacodynamic Effects of Tolvaptan:

| Parameter | Effect | References |

| Urine Volume | Dose-dependent increase | [16] |

| Urine Osmolality | Dose-dependent decrease | [16] |

| Serum Sodium Concentration | Dose-dependent increase | [16] |

| Free Water Clearance | Dose-dependent increase | [16] |

| Onset of Action (Oral) | 2-4 hours | [1] |

| Onset of Action (IV Prodrug) | Within 1-2 hours | [15] |

Conclusion

This compound is a valuable therapeutic agent for the treatment of hyponatremia. Its formulation as a water-soluble prodrug allows for intravenous administration in patients where oral intake is not feasible. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe use in clinical and research settings. This guide provides a foundational resource for professionals involved in the study and development of this important drug.

References

- 1. Tolvaptan phosphate - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. medkoo.com [medkoo.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. iajps.com [iajps.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Tolvaptan price,buy Tolvaptan - chemicalbook [chemicalbook.com]

- 8. Tolvaptan | C26H25ClN2O3 | CID 216237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tolvaptan - Wikipedia [en.wikipedia.org]

- 10. CAS # 942619-79-6, this compound, disodium [7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl] phosphate - chemBlink [chemblink.com]

- 11. CN104418803A - Preparation method of tolvaptan - Google Patents [patents.google.com]

- 12. ijrpr.com [ijrpr.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Initial clinical experience of intravenous this compound in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions [mdpi.com]

Topic: Tolvaptan Sodium Phosphate vs. Tolvaptan: A Comprehensive Analysis of Their Fundamental Differences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Tolvaptan (B1682983) is a selective vasopressin V2-receptor antagonist widely used for the treatment of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2] Its clinical utility, however, is constrained by its very low water solubility, a characteristic of its classification as a Biopharmaceutical Classification System (BCS) Class IV drug.[3][4] To overcome this limitation, particularly for patients who are unable to take oral medication, Tolvaptan Sodium Phosphate (B84403) was developed. This technical guide provides a detailed examination of the core differences between Tolvaptan and its prodrug, Tolvaptan Sodium Phosphate, focusing on their chemical structures, physicochemical properties, pharmacokinetics, and clinical applications.

Chemical and Physicochemical Distinctions

The primary innovation of this compound is the chemical modification of the parent drug, Tolvaptan, to create a water-soluble prodrug suitable for intravenous administration.[5][6]

Chemical Structure

The fundamental difference lies in the substitution of a hydroxyl group on the benzazepine ring of Tolvaptan with a phosphate ester group in this compound. This phosphate moiety imparts significantly increased aqueous solubility. Following administration, this phosphate group is cleaved by endogenous phosphatases to release the active Tolvaptan molecule.[5][7]

-

Tolvaptan: Features a hydroxyl (-OH) group.

-

This compound: The hydroxyl group is replaced by a phosphate ester (-OPO(ONa)₂), creating a sodium salt.[5][8]

Physicochemical Properties

The structural modification directly translates to distinct physicochemical properties, which dictate the formulation, route of administration, and clinical use of each compound.

| Property | Tolvaptan | This compound | Reference(s) |

| Chemical Formula | C₂₆H₂₅ClN₂O₃ | C₂₆H₂₆ClN₂O₆P (as phosphate) | [1][5] |

| Molar Mass | 448.95 g·mol⁻¹ | 528.93 g·mol⁻¹ (as phosphate) | [1][5] |

| Aqueous Solubility | Very slightly soluble (<50 ng/mL) | Water-soluble | [4][6][9] |

| BCS Classification | Class IV (Low Solubility, Low Permeability) | Not Applicable (Prodrug for IV use) | [3][4] |

| Administration Route | Oral | Intravenous (IV) Infusion | [1][5] |

Mechanism of Action and Prodrug Bioactivation

While their administration and initial forms differ, both compounds ultimately rely on the pharmacological activity of Tolvaptan.

Shared Mechanism of Action: V2 Receptor Antagonism

The active moiety, Tolvaptan, is a selective, competitive vasopressin V2 receptor antagonist.[10] In the renal collecting ducts, arginine vasopressin (AVP) binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells.[3] This process increases water reabsorption from the filtrate back into the bloodstream. Tolvaptan blocks the V2 receptor, preventing this cascade and thereby promoting the excretion of electrolyte-free water (aquaresis).[3][11] This action increases urine output, decreases urine osmolality, and raises serum sodium concentration.[10]

Bioactivation of this compound

This compound (also known as OPC-61815) is an inactive prodrug.[5] After intravenous administration, it is rapidly and extensively converted into the active parent drug, Tolvaptan, by ubiquitous alkaline phosphatases in tissues and blood.[7] This enzymatic cleavage releases Tolvaptan to circulate and exert its therapeutic effect at the V2 receptors.

Comparative Pharmacokinetics

The different routes of administration lead to significant differences in the pharmacokinetic profiles of the two agents, particularly concerning absorption and bioavailability.

| Parameter | Oral Tolvaptan | IV this compound | Reference(s) |

| Administration Route | Oral | Intravenous | [1][5] |

| Absorption | Absorbed from GI tract | Bypasses GI absorption | [3][12] |

| Absolute Bioavailability (F) | ~56% (Range: 42% - 80%) | 100% (as Tolvaptan post-conversion) | [10][12][13] |

| Time to Peak Concentration (Tmax) | 2 - 4 hours | Shorter than oral; dependent on infusion rate and conversion speed | [3][11] |

| Metabolism | Primarily hepatic via CYP3A4 | The resulting Tolvaptan is metabolized by CYP3A4 | [1][2][3] |

| Elimination Half-life (t½) | ~12 hours | ~12 hours (for the active Tolvaptan) | [1][3] |

| Protein Binding | >99% | >99% (for the active Tolvaptan) | [3][11] |

Once this compound is converted to Tolvaptan, the subsequent distribution, metabolism, and excretion pathways of the active drug are identical to those of orally administered Tolvaptan. It is highly protein-bound and extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.[3][11]

Key Experimental Methodologies

The understanding of these compounds is built upon rigorous clinical and preclinical investigation. Below are summaries of key experimental designs.

Protocol: Determination of Tolvaptan's Absolute Oral Bioavailability

This study was crucial for quantifying the extent of oral absorption of Tolvaptan.

-

Study Title: Absolute bioavailability of tolvaptan and determination of minimally effective concentrations in healthy subjects (Shoaf et al., 2012).[12]

-

Objective: To determine the absolute bioavailability of a 30 mg oral Tolvaptan tablet.[12]

-

Design: A single-center, open-label, sequential administration trial in 14 healthy subjects.[12]

-

Methodology:

-

Day -2 (Baseline): Subjects received an intravenous placebo infusion.

-

Day 1 (IV Dose): Subjects received a 1 mg dose of Tolvaptan via a 1-hour intravenous infusion.

-

Day 8 (Oral Dose): Subjects received a single 30 mg oral Tolvaptan tablet.[12]

-

-

Sampling and Analysis: Serial blood samples were collected for 48 hours after both the IV and oral doses to determine plasma Tolvaptan concentrations. Pharmacokinetic parameters, including the Area Under the Curve (AUC), were calculated. Absolute bioavailability (F) was determined by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.[12]

Protocol: Evaluation of IV this compound in Heart Failure

Clinical trials were designed to assess the safety, efficacy, and pharmacokinetics of the intravenous prodrug in a target patient population.

-

Study Title: Tolerability of the Intravenously Administered Tolvaptan Prodrug, OPC-61815, in Patients With Congestive Heart Failure Who Have Difficulty With, or Are Incapable of, Oral Intake (TRITON-HF) (Kinugawa et al., 2022).[5]

-

Objective: To evaluate the tolerability, safety, and pharmacokinetics of intravenously administered this compound (OPC-61815).[5]

-

Design: A Phase III, multicenter, open-label trial.[5]

-

Methodology:

-

Patient Population: Hospitalized patients with congestive heart failure and fluid retention who were unable to take oral medication.[5]

-

Intervention: Patients received intravenous infusions of this compound.

-

Primary Endpoint: Assessment of safety and tolerability.

-

-

Sampling and Analysis: Blood samples were collected to measure the plasma concentrations of both the prodrug (OPC-61815) and the active metabolite (Tolvaptan). Pharmacodynamic endpoints, such as changes in body weight and urine volume, were also assessed to confirm the aquaretic effect.[5]

Clinical Implications and Formulation Choice

The existence of both an oral and an intravenous formulation allows for tailored therapy based on the clinical scenario.

-

Oral Tolvaptan (e.g., Samsca®, Jynarque®): This formulation is the standard for long-term, outpatient management. It is indicated for chronic conditions like ADPKD and for stable patients with euvolemic or hypervolemic hyponatremia.[1]

-

Intravenous this compound (e.g., Samtasu®): This formulation is designed for acute, in-hospital settings. Its primary advantage is for patients with conditions like congestive heart failure who have fluid retention but are unable to take oral medications (e.g., due to dysphagia, nausea, or being NPO for a procedure).[5][14]

Conclusion

This compound represents a critical advancement in the therapeutic application of V2 receptor antagonism. By creating a water-soluble, intravenous prodrug, it addresses the primary limitation of its parent compound, Tolvaptan—poor solubility. This allows for continuity of care and treatment of acute fluid retention in hospitalized patients who cannot tolerate oral administration. While the active moiety and its ultimate mechanism of action remain the same, the fundamental differences in their chemical properties, pharmacokinetic profiles, and routes of administration provide clinicians and researchers with versatile tools to manage fluid and electrolyte balance across a spectrum of clinical settings.

References

- 1. Tolvaptan - Wikipedia [en.wikipedia.org]

- 2. Tolvaptan | C26H25ClN2O3 | CID 216237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tolvaptan phosphate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TOLVAPTAN PHOSPHATE SODIUM [drugfuture.com]

- 9. TOLVAPTAN SOLID DISPERSION AND ITS PREPARATION METHOD - Patent 2586464 [data.epo.org]

- 10. mdpi.com [mdpi.com]

- 11. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absolute bioavailability of tolvaptan and determination of minimally effective concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions [ouci.dntb.gov.ua]

In-Vitro Characterization of Tolvaptan Sodium Phosphate Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolvaptan (B1682983) is a selective, orally active vasopressin V2 receptor antagonist used in the treatment of hyponatremia and to slow the progression of autosomal dominant polycystic kidney disease (ADPKD).[1][2] Due to its low aqueous solubility, a water-soluble phosphate (B84403) ester prodrug, Tolvaptan Sodium Phosphate (OPC-61815), was developed to enable intravenous administration.[3] This technical guide provides an in-depth overview of the in-vitro characterization of this compound's activity, focusing on its conversion to the active moiety, Tolvaptan, its mechanism of action at the molecular level, and the experimental protocols used to quantify its pharmacological effects.

Mechanism of Action

This compound is pharmacologically inactive until it is converted to its active form, Tolvaptan. This conversion is primarily mediated by the enzyme alkaline phosphatase in the body.[3]

Once converted, Tolvaptan exerts its therapeutic effect by acting as a competitive antagonist at the arginine vasopressin (AVP) V2 receptor, located in the renal collecting ducts.[4][5] The binding of AVP to the V2 receptor normally triggers a G-protein-coupled signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] This rise in cAMP activates Protein Kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[7] The presence of AQP2 channels facilitates the reabsorption of free water from the filtrate back into the bloodstream.[1][5]

Tolvaptan competitively blocks AVP from binding to the V2 receptor, thereby inhibiting this entire signaling cascade.[4][8] The result is a decrease in cAMP production, prevention of AQP2 translocation, and consequently, a reduction in water reabsorption.[5][7] This leads to an increase in free water excretion (aquaresis), which helps to raise serum sodium concentrations in hyponatremia and may reduce cyst growth in ADPKD by mitigating cAMP-driven cell proliferation and fluid secretion.[1][9]

Quantitative In-Vitro Activity Data

The potency and selectivity of Tolvaptan and its prodrug have been determined through various in-vitro assays. The data highlights the high affinity and selectivity of Tolvaptan for the V2 receptor over other receptor subtypes.

| Parameter | Analyte | Value | Assay System | Reference |

| Receptor Binding Affinity | ||||

| Ki for V2 Receptor | Tolvaptan | 0.43 nM | HeLa cells expressing human AVP receptors | [10] |

| Ki for V1a Receptor | Tolvaptan | 12.3 nM | HeLa cells expressing human AVP receptors | [10] |

| V2 Receptor Binding Affinity | This compound | 1/14th that of Tolvaptan | Human V2 Receptor | [3] |

| Functional Activity | ||||

| IC₅₀ (AVP-induced cAMP production) | Tolvaptan | ~0.1 nM (10⁻¹⁰ M) | Human ADPKD cyst epithelial cells | [9][11] |

| IC₅₀ (AVP-induced cAMP production) | Tolvaptan | 8 nM | Not Specified | [10] |

| Physicochemical Properties | ||||

| Water Solubility (25 °C) | This compound | 72.4 mg/mL | Water | [3] |

| Water Solubility (25 °C, pH 2-12) | Tolvaptan | ~50 ng/mL (0.00005 w/v%) | Aqueous Solution | [12][13] |

| BCS Classification | Tolvaptan | Class IV | Not Specified | [12][14] |

Key In-Vitro Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the in-vitro activity of this compound.

Prodrug Conversion Assay

This assay quantifies the conversion of the inactive prodrug, this compound, into the active drug, Tolvaptan, by alkaline phosphatase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing this compound in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2).

-

Enzyme Addition: Initiate the reaction by adding a source of alkaline phosphatase, such as human tissue S9 fractions.[3][15]

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 60 minutes).[15]

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) to precipitate the proteins.[16]

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated material (e.g., 14,000 x g at 4°C for 30 minutes).[16]

-

Analysis: Analyze the supernatant for the presence and quantity of both Tolvaptan and this compound using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

V2 Receptor Binding Assay

This competitive binding assay measures the affinity (Ki) of Tolvaptan for the human V2 receptor.

Methodology:

-

Cell Culture: Use a cell line engineered to express the human vasopressin V2 receptor, such as HeLa or MDCK cells.[7][10]

-

Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

-

Assay Setup: In a multi-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled ligand known to bind the V2 receptor (e.g., [³H]-AVP).

-

Compound Addition: Add varying concentrations of unlabeled Tolvaptan to the wells to compete with the radiolabeled ligand for receptor binding.

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Separation: Separate the bound from unbound radioligand using a technique like rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of Tolvaptan. Calculate the IC₅₀ (the concentration of Tolvaptan that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

AVP-Stimulated cAMP Accumulation Assay

This functional assay determines the potency (IC₅₀) of Tolvaptan in inhibiting the AVP-induced production of intracellular cAMP.

Methodology:

-

Cell Culture: Seed human ADPKD cyst epithelial cells or another V2R-expressing cell line (e.g., MDCK) into multi-well plates and grow to confluence.[9]

-

Pre-incubation: Pre-incubate the cells with graded concentrations of Tolvaptan for a short period.

-

Stimulation: Stimulate the cells with a fixed concentration of arginine vasopressin (AVP), typically around 10⁻⁹ M, to induce cAMP production.[9][11]

-

Incubation: Incubate for a defined time (e.g., 15 minutes) at 37°C.[9]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as an ELISA-based or FRET-based biosensor method.[7]

-

Data Analysis: Plot the cAMP concentration against the corresponding Tolvaptan concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, representing the concentration of Tolvaptan required to inhibit 50% of the AVP-stimulated cAMP response.[9]

In-Vitro Cyst Growth Assay

This assay assesses the effect of Tolvaptan on the growth of cysts in a three-dimensional culture model, which is particularly relevant for its application in ADPKD.

Methodology:

-

Cell Seeding: Suspend human ADPKD cells in a three-dimensional collagen matrix.[9][11]

-

Culture Conditions: Culture the cells in a medium that supports cyst formation and growth.

-

Treatment: Treat the cultures with AVP to stimulate cyst growth, either in the presence or absence of varying concentrations of Tolvaptan.

-

Monitoring: Monitor cyst development and growth over several days using microscopy.

-

Quantification: At the end of the experiment, quantify the extent of cyst growth, for example, by measuring the total cyst volume or surface area in the images.

-

Analysis: Compare the cyst growth in Tolvaptan-treated cultures to the AVP-stimulated controls to determine the inhibitory effect of the compound.[9]

Metabolic Profile and Stability

In-vitro studies are crucial for understanding the metabolic fate of Tolvaptan.

-

Metabolism: Tolvaptan is metabolized primarily by the liver enzyme Cytochrome P450 3A4 (CYP3A4).[1][17] In-vitro studies using human liver microsomes or recombinant CYP enzymes are used to identify the major metabolites, which include oxidized, carboxylated, and hydroxylated forms.[18]

-

Drug Interactions: As a substrate of CYP3A4, Tolvaptan's metabolism can be significantly altered by co-administration of strong CYP3A4 inhibitors or inducers. In-vitro transporter studies have also shown that Tolvaptan is a substrate and inhibitor of P-glycoprotein (MDR1), indicating a potential for transporter-mediated drug interactions.[14][17]

-

Sulfation: Studies using HEK293 cells overexpressing human sulfotransferases (SULTs) have shown that Tolvaptan can be metabolized via sulfation, a process that may contribute to its cytotoxicity.[15][16]

Conclusion

The in-vitro characterization of this compound demonstrates its successful design as a water-soluble prodrug that is efficiently converted to the active drug, Tolvaptan. In-vitro binding and functional assays confirm that Tolvaptan is a highly potent and selective vasopressin V2 receptor antagonist. Its mechanism of action, centered on the inhibition of the AVP-cAMP-AQP2 signaling pathway, has been thoroughly elucidated through a variety of cell-based assays. These in-vitro models are indispensable tools for understanding its pharmacological activity, metabolic profile, and potential for drug interactions, providing a solid foundation for its clinical development and application.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. In vitro and in vivo pharmacological profile of OPC-61815, a water-soluble phosphate ester pro-drug of tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. SAMSCA® (tolvaptan) Mechanism of Action [samsca.com]

- 6. Tolvaptan and its potential in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Tolvaptan inhibits ERK-dependent cell proliferation, Cl⁻ secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formulation Approaches for Improving the Dissolution Behavior and Bioavailability of Tolvaptan Using SMEDDS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Human Sulfotransferases Enhance the Cytotoxicity of Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. iris.uniroma1.it [iris.uniroma1.it]

Unraveling the Aquaretic Power of Tolvaptan Sodium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tolvaptan (B1682983) sodium phosphate (B84403), a prodrug of the selective vasopressin V2 receptor antagonist tolvaptan, stands as a significant therapeutic agent in the management of fluid retention and hyponatremia. Its unique mechanism of inducing aquaresis—the excretion of electrolyte-free water—offers a targeted approach for conditions such as autosomal dominant polycystic kidney disease (ADPKD), heart failure, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[1][2] This technical guide delves into the core aquaretic effects of tolvaptan sodium phosphate, presenting key data, detailed experimental methodologies, and a visualization of its molecular signaling pathway.

Core Mechanism of Action: V2 Receptor Antagonism

Tolvaptan exerts its aquaretic effect by competitively blocking the binding of arginine vasopressin (AVP) to the vasopressin V2 receptors, which are primarily located on the basolateral membrane of the collecting duct cells in the kidneys.[3][4] This antagonism prevents the AVP-induced signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[2][5] By inhibiting this process, tolvaptan effectively reduces the reabsorption of water back into the bloodstream, leading to a significant increase in free water clearance and, consequently, a rise in urine output and a decrease in urine osmolality.[6][7] This targeted action on water excretion without a significant impact on sodium and potassium excretion is the hallmark of its aquaretic properties.[8][9]

Quantitative Analysis of Aquaretic Effects

The clinical efficacy of this compound in inducing aquaresis has been demonstrated in numerous studies. The following tables summarize key quantitative data from preclinical and clinical trials.

Table 1: Dose-Dependent Effects of Tolvaptan on Urine Output and Osmolality in Rats

| Tolvaptan Dose (mg/kg) | 0-4h Urine Volume Increase (vs. Vehicle) | Urine Osmolality |

| 1 | Dose-dependent increase | Significantly lower than vehicle |

| 3 | Dose-dependent increase | Significantly lower than vehicle |

| 10 | 6-37 times greater | Significantly lower than vehicle |

Data sourced from a study on rats with induced hyponatremia.[10]

Table 2: Effects of Tolvaptan on Key Parameters in Human Subjects

| Parameter | Tolvaptan Treatment Effect | Notes |

| Urine Output | Dose-dependent increase in 72-hour cumulative output.[8] | Saturation of effect on urine output observed at higher doses.[8] |

| Urine Osmolality | Decreased with increasing tolvaptan dose.[8] | A significant decline (>26%) after initiation is a marker of good response.[11] |

| Free Water Clearance | Dose-dependent increase, reaching a plateau at 60 mg.[8] | |

| Serum Sodium Concentration | Increased by 1.5 to 8.0 mEq/L.[8] | Maximal change from baseline seen at 6 to 8 hours post-dose.[8] |

| Urinary Sodium Excretion | Not significantly changed.[9] | |

| Urinary Potassium Excretion | Not significantly changed.[9] |

Table 3: Aquaretic Adverse Events in the TEMPO 3:4 Trial (Tolvaptan vs. Placebo)

| Adverse Event | Tolvaptan Group (%) | Placebo Group (%) | P-value |

| Thirst | 55.3 | 20.5 | < 0.001 |

| Polyuria | 38.3 | 17.2 | < 0.001 |

| Nocturia | 29.1 | 13.0 | < 0.001 |

| Pollakiuria | 23.2 | 5.4 | < 0.001 |

Data from the TEMPO 3:4 trial in patients with ADPKD.[6]

Signaling Pathway of Tolvaptan's Aquaretic Action

The mechanism of tolvaptan's aquaretic effect is rooted in its interaction with the vasopressin V2 receptor signaling pathway. The following diagram illustrates this process.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of aquaretic effects. The following protocols outline standard procedures for preclinical and clinical investigations.

Preclinical Evaluation in Rodent Models

This protocol is designed to assess the aquaretic effects of tolvaptan in a rat model.

Methodology Details:

-

Animal Model: Male Sprague-Dawley rats are commonly used and housed in metabolic cages to facilitate separate collection of urine and feces.[12]

-

Drug Administration: Tolvaptan is typically administered orally via gavage. A common vehicle is a 0.5% carboxymethyl cellulose (B213188) solution.[12]

-

Urine Collection and Analysis: Urine is collected at specified intervals post-administration. Volume is measured, and osmolality is determined using an osmometer. Electrolyte concentrations are measured using ion-selective electrodes.[12]

-

Blood Collection and Analysis: At the end of the experiment, blood is collected to determine serum sodium and other electrolyte concentrations.[12]

Clinical Trial Protocol for Assessing Aquaresis in Humans

This protocol outlines a typical design for a clinical trial evaluating the aquaretic effects of tolvaptan in human subjects.

Methodology Details:

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[12]

-

Patient Population: Clearly defined inclusion and exclusion criteria are established based on the indication being studied (e.g., ADPKD, heart failure).

-

Dosing Regimen: Tolvaptan is administered orally, often in split-dose regimens (e.g., 45 mg upon waking and 15 mg 8 hours later for ADPKD).[13] Dose titration is common, with adjustments made based on tolerability and serum sodium levels.[13][14]

-

Efficacy Assessments:

-

Safety Monitoring: Includes frequent monitoring of serum sodium to prevent overly rapid correction, liver function tests (ALT, AST, bilirubin) due to the risk of liver injury, and assessment for signs of dehydration or hypovolemia.[16]

Conclusion

This compound's targeted aquaretic effects, driven by its selective antagonism of the vasopressin V2 receptor, represent a significant advancement in the management of fluid and electrolyte imbalances. The quantitative data from preclinical and clinical studies consistently demonstrate its ability to increase free water clearance, leading to increased urine output and correction of hyponatremia without significantly altering electrolyte excretion. The detailed experimental protocols and understanding of the underlying signaling pathway provided in this guide serve as a valuable resource for researchers and clinicians working to further elucidate and harness the therapeutic potential of this important aquaretic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. droracle.ai [droracle.ai]

- 4. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Tolerability of Aquaretic-Related Symptoms Following Tolvaptan for Autosomal Dominant Polycystic Kidney Disease: Results From TEMPO 3:4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of Tolvaptan’s Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. reference.medscape.com [reference.medscape.com]

- 14. Design of two ongoing clinical trials of tolvaptan in the treatment of pediatric patients with autosomal recessive polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Efficacy, the Treatment Response and the Aquaretic Effects of a Three-Year Tolvaptan Regimen in Polycystic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jynarquehcp.com [jynarquehcp.com]

Methodological & Application

Protocol for the Laboratory Synthesis of Tolvaptan Sodium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the laboratory-scale synthesis of Tolvaptan Sodium Phosphate (B84403), a water-soluble prodrug of Tolvaptan. Tolvaptan is a selective vasopressin V2 receptor antagonist. The synthesis involves a multi-step process commencing with the formation of a key benzazepinone (B8055114) intermediate, followed by reduction to Tolvaptan, and subsequent phosphorylation to yield the final sodium phosphate salt. This protocol is intended for use by qualified chemistry professionals in a well-equipped laboratory setting. Adherence to standard laboratory safety procedures is mandatory.

The overall synthetic strategy is divided into three main stages:

-

Synthesis of the Tolvaptan Precursor: Preparation of 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

-

Synthesis of Tolvaptan: Reduction of the ketone precursor to the corresponding secondary alcohol.

-

Synthesis of Tolvaptan Sodium Phosphate: Phosphorylation of the hydroxyl group of Tolvaptan and subsequent conversion to the disodium (B8443419) phosphate salt.

Experimental Protocols

Part 1: Synthesis of 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (Tolvaptan Ketone Precursor)

This part of the synthesis can be accomplished through a multi-step sequence, which for the purpose of this protocol will be condensed into the final acylation step, assuming the availability of the necessary precursors.

Materials and Reagents:

-

1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

-

2-Methylbenzoyl chloride

-

Triethylamine (B128534) (Et3N)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-methylbenzoyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure ketone precursor as a solid.

Part 2: Synthesis of Tolvaptan

Materials and Reagents:

-

7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

-

Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH4)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask, suspend the ketone precursor (1 equivalent) in methanol.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize the excess sodium borohydride and adjust the pH to ~7.

-

Add deionized water to the mixture to precipitate the product.

-

Collect the solid product by vacuum filtration, washing with cold deionized water.

-

Dry the solid under vacuum to afford Tolvaptan as a white to off-white powder.

Part 3: Synthesis of this compound

Materials and Reagents:

-

Tolvaptan

-

Anhydrous pyridine (B92270)

-

Phosphorus oxychloride (POCl3)

-

Anhydrous dichloromethane (DCM)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

tert-Butyl methyl ether (TBME)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere, dissolve Tolvaptan (1 equivalent) in anhydrous pyridine.

-

Cool the solution to -10 to -5 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C.

-

After the addition, allow the reaction mixture to stir at 0 °C for 2-3 hours.

-

Monitor the reaction for the formation of the phosphate ester intermediate by TLC or HPLC.

-

Upon completion, quench the reaction by the slow addition of cold deionized water, maintaining the temperature below 10 °C.

-

Adjust the pH of the aqueous solution to approximately 12 with a 1 M sodium hydroxide solution to hydrolyze the phosphate ester and form the disodium salt.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove most of the pyridine and water.

-

To the residue, add ethanol to precipitate the inorganic salts. Filter off the salts.

-

Concentrate the ethanolic filtrate under reduced pressure.

-

Add tert-butyl methyl ether to the residue to precipitate the crude this compound.

-

Collect the solid by vacuum filtration and wash with TBME.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

| Step | Reactant | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| 1 | 1-(4-amino-2-methylbenzoyl)-7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | 328.79 | 1 | 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | 446.93 | - | 80-90 |

| 2 | 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | 446.93 | 1 | Tolvaptan | 448.94 | - | 90-98 |

| 3 | Tolvaptan | 448.94 | 1 | This compound | 572.88 | - | 60-75 |

| Analysis | Technique | Expected Results for this compound |

| Appearance | Visual | White to off-white solid |

| Purity | HPLC | >98% |